5-Iodothiazole
Overview
Description
5-Iodothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within a five-membered ring structure. The presence of an iodine atom at the 5-position of the thiazole ring makes this compound particularly interesting for various chemical applications.
Mechanism of Action
Target of Action
Thiazole derivatives are known to be involved in various biological activities
Mode of Action
Thiazole compounds, in general, are known to interact with their targets through various mechanisms, including metalation reactions such as lithiation . The iodine atom in 5-Iodothiazole could potentially enhance these interactions due to its electronegativity and size, but further studies are required to confirm this.
Biochemical Pathways
Thiazole derivatives are known to be involved in a wide range of biochemical processes . More research is needed to elucidate the specific pathways influenced by this compound.
Result of Action
As a thiazole derivative, it may share some of the biological activities associated with this class of compounds . .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, to which 5-Iodothiazole belongs, are known to interact with various enzymes, proteins, and other biomolecules The nature of these interactions often depends on the specific structure and functional groups of the thiazole derivative
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Iodothiazole can be synthesized through various methods. One common approach involves the iodination of thiazole. This can be achieved by treating thiazole with iodine and a suitable oxidizing agent under controlled conditions. Another method involves the lithiation of thiazole followed by quenching with iodine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
5-Iodothiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling: Palladium or nickel catalysts are often used along with appropriate ligands and bases.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazoles, while cross-coupling reactions can produce biaryl thiazoles .
Scientific Research Applications
5-Iodothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for biologically active compounds and is used in the study of enzyme inhibitors and receptor ligands.
Medicine: this compound derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Industry: It is used in the development of new materials, including polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound without the iodine atom.
Benzothiazole: A fused ring system containing a benzene ring and a thiazole ring.
Isothiazole: A structural isomer of thiazole with the sulfur and nitrogen atoms in different positions.
Uniqueness
5-Iodothiazole is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity compared to other thiazole derivatives. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-iodo-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2INS/c4-3-1-5-2-6-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZGBDKEHYGOJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2INS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546083 | |
Record name | 5-Iodo-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90546083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108306-61-2 | |
Record name | 5-Iodo-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90546083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-iodo-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that thione sulfur atoms in thiazole-2-thiones are better halogen bond acceptors compared to dithiole-2-thiones. What structural features contribute to this difference in halogen bond acceptor strength?
A1: While the research itself doesn't delve into the specific reasons behind the observed difference in halogen bond acceptor strength, it highlights the role of electrostatic potential distribution. The study indicates that thiazole-2-thiones exhibit a "notable deformation of the charge concentration area" around the sulfur atom compared to dithiole-2-thiones []. This suggests that the specific arrangement of atoms in thiazole-2-thiones might lead to a more localized and concentrated negative electrostatic potential region around the sulfur atom, making it a stronger halogen bond acceptor. Further computational studies and analysis of molecular orbitals could provide more detailed insights into the electronic factors driving this difference.
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